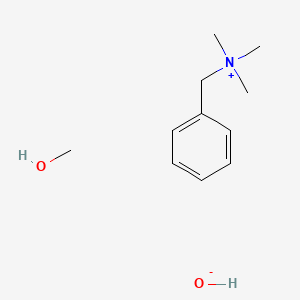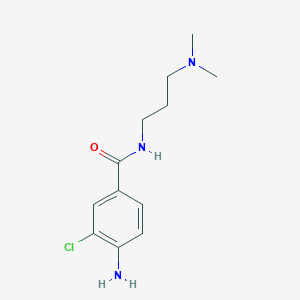
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol
概要
説明
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound that features a hydroxyl group attached to a phenyl ring, which is further connected to a naphthalene ring substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Friedel-Crafts Alkylation: 2-Aminonaphthalene undergoes Friedel-Crafts alkylation with benzyl chloride to form 3-(2-aminonaphthalen-1-yl)phenylmethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3-(2-aminonaphthalen-1-yl)benzophenone.
Reduction: Formation of 3-(2-aminonaphthalen-1-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 3-(2-Aminonaphthalen-1-yl)benzophenone
- 3-(2-Aminonaphthalen-1-yl)phenylmethane
- 2-(2-Aminonaphthalen-1-yl)phenol
Uniqueness
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
[3-(2-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-16-9-8-13-5-1-2-7-15(13)17(16)14-6-3-4-12(10-14)11-19/h1-10,19H,11,18H2 |
InChIキー |
NRRGRDJNKMTYQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine](/img/structure/B8582524.png)

![7'-bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B8582544.png)







